![molecular formula C18H13BrN2O4 B2889815 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883952-63-4](/img/structure/B2889815.png)
7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibits potent biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and exhibit anti-inflammatory activity. Additionally, this compound has been studied for its potential use in treating other diseases, such as Alzheimer's disease and diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione in lab experiments include its potent anti-cancer and anti-inflammatory activity, as well as its potential use in treating other diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione. One of the significant areas of research is its potential use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Further research is also needed to explore the potential use of this compound in treating other diseases, such as Alzheimer's disease and diabetes.
Conclusion:
In conclusion, 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to explore the potential use of this compound in treating other diseases and its use in combination therapy with other anti-cancer drugs.
Synthesis Methods
The synthesis of 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been reported in the literature using different methods. One of the methods involves the reaction of 3-(furan-2-ylmethyl)-2-oxo-2H-chromene-7-carbaldehyde with ethyl bromoacetate in the presence of potassium carbonate in DMF. The resulting product is then treated with hydrazine hydrate in ethanol to obtain the final product.
Scientific Research Applications
The compound 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has shown potential in various scientific research applications. One of the significant areas of research is its anti-cancer activity. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has shown anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
7-bromo-2-ethyl-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c1-2-14-20-17-15(18(23)21(14)9-11-4-3-7-24-11)16(22)12-8-10(19)5-6-13(12)25-17/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZJBXXVCZMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=C(O2)C=CC(=C3)Br)C(=O)N1CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


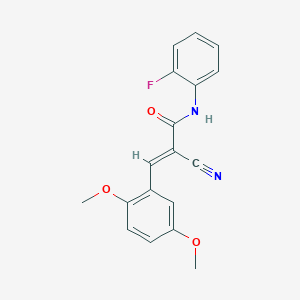
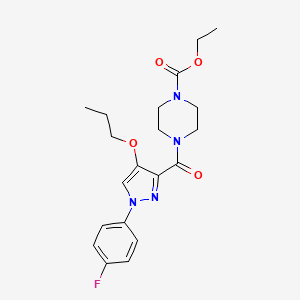
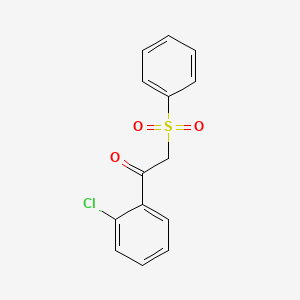
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2889740.png)
![N-cyclopentyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2889741.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)prop-2-enamide](/img/structure/B2889742.png)
![12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2889743.png)
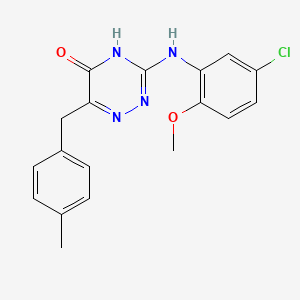
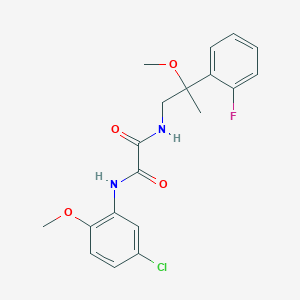

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B2889752.png)
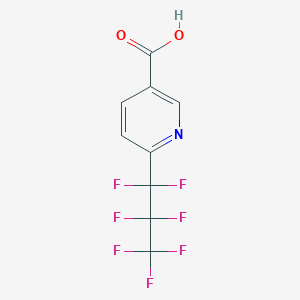
![3-cyclopentyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2889755.png)